molecular formula C12H6F3N7S B11049999 6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11049999
M. Wt: 337.29 g/mol
InChI Key: NHXXTRREVRKAGE-UHFFFAOYSA-N
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Description

6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a triazolothiadiazole moiety with a trifluoromethyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring is often synthesized through a condensation reaction involving an aldehyde and an amine.

    Formation of the Triazolothiadiazole Moiety: This step involves the cyclization of a thiosemicarbazide with a nitrile under basic conditions to form the triazolothiadiazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but lack the triazolothiadiazole moiety and trifluoromethyl group.

    Triazolothiadiazoles: These compounds contain the triazolothiadiazole ring but may have different substituents at various positions.

    Trifluoromethylated Heterocycles: These compounds have a trifluoromethyl group attached to a heterocyclic ring but may differ in the specific ring structure and other substituents.

The uniqueness of this compound lies in its combination of these structural features, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H6F3N7S

Molecular Weight

337.29 g/mol

IUPAC Name

6-(6-pyrazol-1-ylpyridin-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6F3N7S/c13-12(14,15)10-18-19-11-22(10)20-9(23-11)7-2-3-8(16-6-7)21-5-1-4-17-21/h1-6H

InChI Key

NHXXTRREVRKAGE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C3=NN4C(=NN=C4S3)C(F)(F)F

Origin of Product

United States

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